molecular formula C4H6F3NO B13161693 3-Amino-1,1,1-trifluorobutan-2-one

3-Amino-1,1,1-trifluorobutan-2-one

Cat. No.: B13161693
M. Wt: 141.09 g/mol
InChI Key: XDSRRWBHHSHTGP-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluorobutan-2-one is an organic compound with the molecular formula C4H6F3NO It is characterized by the presence of an amino group and a trifluoromethyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluorobutan-2-one typically involves the reaction of trifluoroacetone with ammonia or an amine under controlled conditions. One common method includes the use of trifluoroacetone and ammonium acetate in the presence of a catalyst to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-Amino-1,1,1-trifluorobutan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, further contributing to its biological activity.

Comparison with Similar Compounds

    3-Amino-1,1,1-trifluoropropan-2-one: Similar structure but with one less carbon atom.

    3-Amino-1,1,1-trifluorobutan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness: 3-Amino-1,1,1-trifluorobutan-2-one is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

IUPAC Name

3-amino-1,1,1-trifluorobutan-2-one

InChI

InChI=1S/C4H6F3NO/c1-2(8)3(9)4(5,6)7/h2H,8H2,1H3

InChI Key

XDSRRWBHHSHTGP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(F)(F)F)N

Origin of Product

United States

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